molecular formula C13H13Cl2N3O2S2 B11164573 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11164573
M. Wt: 378.3 g/mol
InChI Key: MJQHBEXILWFVNC-UHFFFAOYSA-N
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then subjected to nucleophilic substitution reactions to introduce the dichlorophenyl and methoxymethyl groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H13Cl2N3O2S2

Molecular Weight

378.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H13Cl2N3O2S2/c1-20-5-12-17-18-13(22-12)16-11(19)7-21-6-8-2-3-9(14)10(15)4-8/h2-4H,5-7H2,1H3,(H,16,18,19)

InChI Key

MJQHBEXILWFVNC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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